Plk1 PBD Inhibition: Butyl (C4) vs. Ethyl, Propyl, and Pentyl Alkyl Homologs in ELISA
The 4-butyl analog (Compound 23) demonstrates an IC50 of 1.03 +/- 0.14 uM against Plk1 PBD in an ELISA-based assay, which is statistically equipotent to the propyl analog (Compound 21, IC50 = 1.03 +/- 0.08 uM) within this homologous series, but significantly more potent than the ethyl analog (Compound 20, IC50 = 1.49 +/- 0.22 uM) and the pentyl analog (Compound 24, IC50 = 1.97 +/- 0.11 uM) [1]. The phenyl-bearing parent compound (Compound 7) shows substantially weaker activity (IC50 = 4.38 +/- 0.41 uM), confirming the critical advantage of the butyl substituent over aryl and shorter alkyl chains for maximizing Plk1 PBD affinity [1].
| Evidence Dimension | Plk1 PBD inhibition (IC50, uM; ELISA) |
|---|---|
| Target Compound Data | 1.03 +/- 0.14 uM (Compound 23, 4-butyl) |
| Comparator Or Baseline | Compound 20 (4-ethyl): 1.49 +/- 0.22 uM; Compound 21 (4-propyl): 1.03 +/- 0.08 uM; Compound 24 (4-pentyl): 1.97 +/- 0.11 uM; Compound 7 (4-phenyl): 4.38 +/- 0.41 uM |
| Quantified Difference | Butyl is 1.45-fold more potent than ethyl; 1.91-fold more potent than pentyl; 4.25-fold more potent than phenyl; equipotent to propyl |
| Conditions | ELISA-based PBD-binding inhibition assay using biotinylated PBIP1 p-T78 peptide and recombinant human Plk1 PBD |
Why This Matters
The butyl chain represents an optimal balance between hydrophobic interactions and steric bulk, directly informing procurement decisions for researchers needing a potent, well-characterized Plk1 PBD inhibitor reference compound.
- [1] Alverez, C. N.; Park, J.-E.; Oliva, P.; Lee, H.; Kirsch, K. P.; Lee, K. S.; Jacobson, K. A. Identification of a New Heterocyclic Scaffold for Inhibitors of the Polo-Box Domain of Polo-like Kinase 1. J. Med. Chem. 2020, 63 (22), 14087–14117. Table 2, Compounds 7, 20, 21, 23, 24. View Source
